7-(Difluoromethoxy)-2-hydroxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(difluoromethoxy)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-7-3-1-6-2-4-9(14)13-8(6)5-7/h1-5,10H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDATMHMWLFZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 7 Difluoromethoxy 2 Hydroxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 7-(Difluoromethoxy)-2-hydroxyquinoline, a combination of ¹⁹F, ¹H, and ¹³C NMR provides a complete picture of the molecular framework and offers insights into dynamic processes such as tautomerism.
¹⁹F NMR is uniquely suited to probe the chemical environment of the difluoromethoxy (-OCHF₂) group. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides clear and informative spectra.
Detailed Research Findings: The ¹⁹F NMR spectrum of this compound is expected to exhibit a single resonance for the two equivalent fluorine atoms of the difluoromethoxy group. The chemical shift of this group is sensitive to its electronic surroundings on the quinoline (B57606) ring. Based on data for analogous aromatic difluoromethoxy compounds, this signal is predicted to appear in the region of -80 to -90 ppm relative to a CFCl₃ standard. ucsb.edu A key feature of this signal would be its coupling to the single proton of the -OCHF₂ group. This interaction splits the fluorine signal into a doublet. The magnitude of this two-bond coupling constant (²JH-F) is typically large, on the order of 70-80 Hz. This characteristic doublet pattern and chemical shift are definitive identifiers for the -OCHF₂ moiety. acs.org
Interactive Data Table: Predicted ¹⁹F NMR Parameters
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (JH-F) |
|---|
¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework of the molecule and investigating the potential for tautomerism. The 2-hydroxyquinoline (B72897) scaffold can exist in equilibrium between the enol (hydroxy) form and the keto (quinolone) form.
Detailed Research Findings: The ¹H NMR spectrum would confirm the substitution pattern. The proton of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet, due to coupling with the two adjacent fluorine atoms, with a chemical shift around 6.5-7.0 ppm. The aromatic protons on the quinoline ring would appear as doublets and doublets of doublets in the aromatic region (typically 7.0-8.0 ppm), with coupling constants indicating their positions relative to one another.
NMR is particularly powerful for studying the keto-enol tautomerism. nih.govresearchgate.net In the enol form (7-(difluoromethoxy)quinolin-2-ol), a broad singlet corresponding to the hydroxyl (-OH) proton would be observed. In the keto form (7-(difluoromethoxy)quinolin-2(1H)-one), this would be replaced by a signal for the N-H proton, often also a broad singlet. The chemical shifts of the ring carbons, particularly C2 and C4, are also diagnostic. In the enol form, the C2 signal is shifted significantly downfield (e.g., >160 ppm) due to the C-OH bond, whereas in the keto form, this carbon is more shielded and a C=O signal would be expected around 165-175 ppm. scispace.comrsc.org Studies on related hydroxyquinolines often show that the keto form predominates in most solvents. researchgate.netnih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) (Keto form) |
|---|---|---|
| H3 | ~ 6.4 | ~ 122 |
| H4 | ~ 7.7 | ~ 140 |
| H5 | ~ 7.5 | ~ 128 |
| H6 | ~ 7.1 | ~ 115 |
| H8 | ~ 7.3 | ~ 117 |
| -OCH F₂ | ~ 6.8 (triplet) | ~ 115 (triplet) |
| NH | ~ 11.5 (broad) | - |
| C2 | - | ~ 165 (C=O) |
| C3 | - | ~ 122 |
| C4 | - | ~ 140 |
| C4a | - | ~ 116 |
| C5 | - | ~ 128 |
| C6 | - | ~ 115 |
| C7 | - | ~ 150 (C-O) |
| C8 | - | ~ 117 |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.
Detailed Research Findings: For this compound (C₁₀H₇F₂NO₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. The expected monoisotopic mass is approximately 211.0441 g/mol .
Under techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, the molecule would undergo predictable fragmentation. wikipedia.org A common initial fragmentation step for fluorinated ethers is the cleavage of the ether bond. nist.govnih.gov The fragmentation pattern would likely show key losses:
Loss of CHF₂: A neutral loss of 51 Da, corresponding to the difluoromethyl radical.
Loss of OCHF₂: A neutral loss of 67 Da.
Decarbonylation: Loss of CO (28 Da) from the quinolone ring, a characteristic fragmentation for this heterocyclic system. libretexts.org
These fragmentation pathways provide a fingerprint that helps to confirm the connectivity of the atoms within the molecule.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about the presence of specific functional groups.
Detailed Research Findings: The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The spectrum would also provide evidence for the dominant tautomeric form in the solid state. nih.gov
Key expected vibrational frequencies include:
N-H/O-H Stretching: If the keto form is present, a broad absorption band between 3200-2800 cm⁻¹ would indicate the N-H stretch. A sharper O-H stretch around 3400 cm⁻¹ would be expected for the enol form. researchgate.netnist.gov
C=O Stretching: A strong, sharp peak around 1660-1680 cm⁻¹ is a definitive indicator of the carbonyl group in the keto (quinolone) tautomer. mdpi.com
C=C and C=N Stretching: Aromatic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: The asymmetric stretch of the ether linkage in the difluoromethoxy group is expected around 1250-1150 cm⁻¹.
C-F Stretching: Strong, intense absorption bands corresponding to the C-F bonds of the -OCHF₂ group would be prominent in the 1100-1000 cm⁻¹ region.
Interactive Data Table: Predicted FTIR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (keto form) | 3200 - 2800 | Medium, Broad |
| C=O Stretch (keto form) | 1670 | Strong |
| C=C Aromatic Stretch | 1610, 1550 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1200 | Strong |
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives allows for a well-founded prediction of its solid-state features. tandfonline.comresearchgate.netresearchgate.net X-ray diffraction would unambiguously determine which tautomer (keto or enol) exists in the crystalline form. For many 2-hydroxyquinoline systems, the more stable keto tautomer is observed in the solid state. nih.gov The analysis would likely reveal a nearly planar quinoline ring system. A key feature would be the presence of intermolecular hydrogen bonding. It is highly probable that molecules would form centrosymmetric dimers through N-H···O=C hydrogen bonds between the amide groups of two neighboring molecules. amanote.com These interactions are crucial in dictating the crystal packing and influencing the material's physical properties.
Computational Approaches to Structural Characterization
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools to complement experimental data. These methods can predict molecular geometries, spectroscopic properties, and relative tautomer stabilities. nih.govmdpi.comnih.gov
Theoretical and Computational Chemical Investigations of 7 Difluoromethoxy 2 Hydroxyquinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic properties of a molecule with high accuracy. nih.gov These calculations solve approximations of the Schrödinger equation to determine parameters like molecular orbital energies, geometric structures, and vibrational frequencies. nih.govuomustansiriyah.edu.iq
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. nih.govrsc.org By applying functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of 7-(Difluoromethoxy)-2-hydroxyquinoline can be optimized to its lowest energy state. scirp.orgrjptonline.orgfigshare.com From this optimized structure, various electronic properties are determined.
A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). nih.govnih.gov
This energy gap is a critical descriptor of molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For quinoline (B57606) and its derivatives, DFT calculations can precisely determine these energy values, which provides insight into the molecule's behavior in chemical reactions. arabjchem.orgnih.gov The distribution of the HOMO and LUMO across the molecule's structure also reveals the likely sites for nucleophilic and electrophilic attacks, respectively. nih.gov
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Hydroxychloroquine | B3LYP/6-31+G(d,p) | -6.22 | -1.39 | 4.83 |
| Isoquinoline | B3LYP/6-311++G(d,p) | -5.58 | 1.80 | 3.78 |
| Hydroxychloroquine (Geometric Optimization) | DFT | - | - | 2.65 |
Note: Data presented are for structurally related compounds to illustrate typical values obtained through DFT calculations. uomustansiriyah.edu.iqfigshare.comnih.gov The exact values for this compound would require a specific calculation.
The electronic parameters derived from DFT calculations are used to predict the chemical reactivity of this compound. scirp.org Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. nih.govarabjchem.org These descriptors help in understanding the molecule's resistance to change in its electron distribution and its propensity to accept electrons. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. uomustansiriyah.edu.iqrjptonline.org The MEP map identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically blue), which are prone to nucleophilic attack. uomustansiriyah.edu.iq For a molecule like this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating these as potential sites for interaction with electrophiles or for forming hydrogen bonds. uomustansiriyah.edu.iq This analysis is crucial for predicting how the molecule will interact with other reagents and for understanding potential reaction mechanisms. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights into its flexibility, stable conformations, and interactions with its environment, such as a solvent or a biological macromolecule. nih.govresearchgate.netresearchgate.net
The simulation begins with a defined starting structure of the molecule placed in a simulation box, often filled with solvent molecules (e.g., water), under specific temperature and pressure conditions. mdpi.com Over a simulation period, which can range from nanoseconds to microseconds, the trajectory of each atom is calculated. nih.gov Analysis of this trajectory reveals important information:
Conformational Stability: By calculating the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time, the stability of its conformation can be assessed. A stable RMSD value suggests the molecule has reached an equilibrium state. mdpi.com
Atomic Flexibility: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues indicates which parts of the molecule are more flexible or rigid. researchgate.net For this compound, this could reveal the rotational freedom of the difluoromethoxy group relative to the quinoline ring.
Intermolecular Interactions: MD simulations are particularly powerful for analyzing non-covalent interactions, such as hydrogen bonds, between the molecule and its surroundings. dovepress.com The number and lifetime of hydrogen bonds can be tracked throughout the simulation, revealing how the molecule interacts with water or residues in a protein's binding site. nih.gov
Compactness and Solvation: The Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) are analyzed to understand changes in the molecule's compactness and its exposure to the solvent, respectively. nih.gov
These simulations provide a dynamic picture that complements the static view from quantum chemical calculations, showing how the molecule behaves in a realistic, solvated environment.
Molecular Modeling and Docking Studies for Elucidating Binding Modes and Interactions with Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is essential for understanding how this compound might interact with a biological target, such as an enzyme or a receptor, to exert a pharmacological effect. nih.govresearchgate.net
The process involves placing the this compound ligand into the binding site of a target protein and using a scoring function to evaluate the binding affinity of numerous possible poses. nih.gov The pose with the best score, often represented as a negative value in kcal/mol, is predicted as the most stable binding mode. researchgate.net
Studies on related compounds suggest that molecules with a quinoline core can act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is implicated in cystic fibrosis. nih.govmdpi.comnih.gov Docking studies of a compound like this compound into a binding site on the CFTR protein's Nucleotide-Binding Domain 1 (NBD1) could reveal:
Binding Affinity: A numerical score indicating the predicted strength of the interaction. nih.gov
Key Interacting Residues: Identification of the specific amino acids in the binding pocket that form connections with the ligand. mdpi.com
Types of Interactions: The specific non-covalent bonds that stabilize the complex, such as hydrogen bonds (e.g., with the hydroxyl group or quinoline nitrogen), hydrophobic interactions, and π-π stacking involving the aromatic quinoline ring. nih.govnih.gov
These docking results, often refined with subsequent MD simulations to confirm the stability of the predicted pose, are crucial for rational drug design and for explaining the structure-activity relationship of a series of compounds. nih.govmdpi.com
| Ligand Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a (PDB ID: 2IGR) | -6.1 | PHE A-15, TRP A-12, LYS A-16 |
| Quinoline derivative | DNA gyrase (S. aureus; PDB ID: 2XCT) | -9.4 | Not Specified |
| F508del-CFTR Corrector (NAM) | Apo F508del-CFTR | -6.1 | A274, S1359 |
Note: Data are from studies on various quinoline derivatives to exemplify typical docking results. nih.govresearchgate.netunibs.it The specific interactions of this compound would depend on the target protein.
Chemical Reactivity and Derivatization Strategies for 7 Difluoromethoxy 2 Hydroxyquinoline
Reactivity of the Difluoromethoxy Moiety
The introduction of fluorine-containing substituents, such as the difluoromethoxy (-OCF₂H) group, is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. rsc.orgnih.gov Understanding the reactivity of this moiety is crucial for designing synthetic routes and predicting the stability of the final compound.
Stability and Transformations of the -OCF₂H Group under various Chemical Conditions
Studies investigating the stability of various fluoroalkyl groups on arenes have been conducted under both acidic and basic conditions. rsc.org The -OCF₂H group, while generally stable, can be more susceptible to hydrolysis than its non-fluorinated methoxy (B1213986) counterpart under certain conditions. For instance, a study on a difluoromethoxy-substituted sulfamate (B1201201) demonstrated that it hydrolyzed approximately three times faster than the corresponding methoxy derivative in wet DMSO, indicating that the electronic effects of the fluorine atoms can influence the stability of nearby functional groups. nih.gov
The synthesis of the difluoromethoxy group often involves the reaction of a hydroxyl group with a difluorocarbene source, such as from difluorobromoacetic acid under photocatalytic conditions or using reagents like diethyl (bromodifluoromethyl)phosphonate. nih.govnih.gov These methods highlight the conditions under which the C-O-CF₂H linkage is formed and is stable. The group is generally inert to many standard synthetic transformations that might affect other parts of the molecule, making it a valuable substituent in multi-step syntheses. acs.orgnih.gov
Influence of Difluoromethoxy on the Electronic Properties of the Quinoline (B57606) Ring
The difluoromethoxy group significantly alters the electronic landscape of the aromatic ring to which it is attached. It is characterized as a moderately electron-withdrawing group, influencing the ring through both inductive and resonance effects. nuph.edu.uanuph.edu.ua
Inductive Effect (-I): The high electronegativity of the two fluorine atoms causes a strong polarization of the σ-bonds, pulling electron density away from the aromatic ring. This is the primary mechanism by which the -OCF₂H group exerts its electron-withdrawing nature. numberanalytics.com
Resonance Effect (+M/-M): The oxygen atom possesses lone pairs that can potentially be donated to the π-system of the quinoline ring (a +M effect). However, this donation is significantly attenuated by the strong electron-withdrawing pull of the adjacent CF₂H group. Some studies also suggest a minor resonance-withdrawing component.
| Substituent | Inductive Constant (σI) | Resonance Constant (σR) |
|---|---|---|
| -CF₃ | 0.38 | 0.10 |
| -OCF₂H | 0.22 | 0.07 |
| -CHF₂ | 0.26 | 0.04 |
| -CH₂F | 0.11 | 0.02 |
| -OCH₃ | 0.29 | -0.42 |
| -CH₃ | -0.01 | -0.13 |
Data sourced from studies on substituted aromatic compounds. nuph.edu.ua The values for -OCF₂H are specifically highlighted.
Reactions Involving the 2-Hydroxyquinoline (B72897) Ring System
The reactivity of the 7-(difluoromethoxy)-2-hydroxyquinoline core is dominated by the chemistry of the 2-hydroxyquinoline system, a structure known for its distinct tautomeric and substitution patterns.
Tautomerism between Keto and Enol Forms of 2-Hydroxyquinoline
A critical aspect of the chemistry of 2-hydroxyquinoline is its existence in a tautomeric equilibrium between the enol form (2-hydroxyquinoline) and the keto form (quinolin-2(1H)-one or 2-quinolone). fiveable.memasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.com
For the 2-hydroxyquinoline system, the equilibrium overwhelmingly favors the keto (amide) tautomer, quinolin-2(1H)-one. researchgate.netresearchgate.net This preference is consistent with computational and spectral studies of 2-hydroxyquinoline and its derivatives. researchgate.net The stability of the keto form is attributed to the formation of a stable amide functional group within the heterocyclic ring. nih.gov Consequently, for the purposes of predicting chemical reactivity, this compound should primarily be considered as 7-(difluoromethoxy)quinolin-2(1H)-one.
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The position of substitution on the 7-(difluoromethoxy)quinolin-2(1H)-one ring is directed by the combined electronic effects of the heterocyclic nitrogen, the 2-oxo group (amide), and the 7-difluoromethoxy substituent.
Quinoline Ring System: In quinoline itself, the pyridine (B92270) ring is electron-deficient and thus deactivated towards electrophilic attack compared to the benzene (B151609) ring. Electrophilic substitution typically occurs on the benzene ring, primarily at positions 5 and 8. reddit.com
7-Difluoromethoxy Group: As established, the -OCF₂H group is a deactivating, electron-withdrawing group. nuph.edu.uanumberanalytics.com Such groups typically direct incoming electrophiles to the meta position. ucalgary.cawikipedia.org Relative to its position at C7, the meta positions are C5 and C8 (C6 is ortho).
The ultimate outcome of an electrophilic substitution reaction depends on the interplay of these directing effects and the specific reaction conditions. The amide group strongly activates certain positions, while the -OCF₂H group and the pyridine nitrogen deactivate the ring. Theoretical studies on substituted quinolines suggest that the most stable product will determine the reaction pathway. orientjchem.orgorientjchem.orgresearchgate.net Substitution is most likely to occur on the carbocyclic (benzene) ring at positions 5, 6, or 8, with the precise location depending on the balance between the activating effect of the amide group and the deactivating/directing effects of the other functionalities.
Nucleophilic Reactions and Further Functionalization at the Hydroxyl Group
Due to the predominance of the quinolin-2(1H)-one tautomer, reactions targeting the "hydroxyl" group actually involve the N-H and C=O bonds of the cyclic amide. This presents two primary sites for nucleophilic attack or derivatization: the nitrogen atom and the oxygen atom.
N-Alkylation vs. O-Alkylation: The amide is an ambident nucleophile, meaning alkylation can occur at either the nitrogen or the oxygen atom. Generally, N-alkylation is more common due to the greater nucleophilicity of the nitrogen. researchgate.net However, selective O-alkylation can be achieved under specific conditions, often involving different bases or alkylating agents, leading to the formation of 2-alkoxyquinoline derivatives. The choice of reagents and reaction protocol is critical in directing the selectivity of this transformation. researchgate.net
Activation and Substitution: The direct nucleophilic substitution of a hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org In the enol form, activation would be required, for example, by protonation in strong acid to form a better leaving group (H₂O). libretexts.org A more common and effective strategy for functionalizing the 2-position involves converting the 2-quinolone into a more reactive intermediate. Treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can transform the 2-quinolone into 2-chloro-7-(difluoromethoxy)quinoline. The chloro group is an excellent leaving group, readily displaced by a wide variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a versatile route to a diverse range of 2-substituted quinoline derivatives.
Synthetic Transformations of this compound for Analog Design
The strategic derivatization of the this compound scaffold is a key approach in medicinal chemistry for the development of novel analogs with tailored biological activities. The inherent chemical reactivity of this heterocyclic system allows for modifications at several key positions, including the lactam nitrogen, the C2-oxygen, and various positions on the quinoline ring. These transformations are instrumental in conducting structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
The 2-hydroxyquinoline core of the target molecule exists in tautomeric equilibrium with its 2-quinolone form. This property governs its reactivity, allowing for selective functionalization. The electron-withdrawing nature of the difluoromethoxy group at the 7-position can influence the reactivity of the quinoline ring, particularly affecting electrophilic substitution reactions.
N-Alkylation and N-Arylation
Modification at the nitrogen atom of the quinolone ring is a common strategy to explore the chemical space around the core scaffold. N-alkylation can be achieved under basic conditions using a variety of alkylating agents.
Table 1: Representative N-Alkylation Reactions of 2-Quinolone Scaffolds
| Entry | Alkylating Agent | Base | Solvent | Product |
| 1 | Methyl iodide | K₂CO₃ | DMF | N-Methyl-7-(difluoromethoxy)-2-quinolone |
| 2 | Benzyl bromide | NaH | THF | N-Benzyl-7-(difluoromethoxy)-2-quinolone |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile (B52724) | Ethyl 2-(7-(difluoromethoxy)-2-oxoquinolin-1(2H)-yl)acetate |
Note: This table presents representative transformations for the 2-quinolone scaffold. The specific application to the 7-(difluoromethoxy) derivative is based on established chemical principles.
N-arylation, typically accomplished through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, provides access to analogs with extended aromatic systems. These modifications can significantly impact the compound's interaction with biological targets.
O-Alkylation and O-Arylation
The hydroxyl group at the C2-position offers another site for derivatization. O-alkylation, under appropriate conditions, can lead to the formation of 2-alkoxyquinoline derivatives. This transformation is often carried out using alkyl halides in the presence of a base.
Table 2: O-Alkylation of 2-Hydroxyquinoline Derivatives
| Entry | Alkylating Agent | Base | Solvent | Product |
| 1 | Propyl iodide | Ag₂CO₃ | Chloroform | 7-(Difluoromethoxy)-2-propoxyquinoline |
| 2 | 4-Methoxybenzyl chloride | K₂CO₃ | Acetone | 2-((4-Methoxybenzyl)oxy)-7-(difluoromethoxy)quinoline |
Note: This table illustrates typical O-alkylation reactions for 2-hydroxyquinolines. The outcomes are projected for the 7-(difluoromethoxy) substituted compound.
Halogenation of the Quinolone Ring
Introducing halogen atoms onto the quinoline core can provide handles for further functionalization through cross-coupling reactions. Electrophilic halogenation is a common method to achieve this. The directing effects of the existing substituents will influence the position of halogenation. For the 7-(difluoromethoxy)-2-quinolone system, positions C3, C6, and C8 are potential sites for electrophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the synthesis of complex analogs from halogenated quinoline precursors. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, enabling extensive SAR exploration.
For instance, a bromo-substituted 7-(difluoromethoxy)-2-quinolone can be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or heteroaryl moiety.
Table 3: Representative Suzuki Cross-Coupling of a Halogenated 2-Quinolone
| Entry | Arylboronic Acid | Catalyst | Base | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-7-(difluoromethoxy)-2-quinolone |
| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 7-(Difluoromethoxy)-6-(thiophen-2-yl)-2-quinolone |
Note: This table provides examples of Suzuki coupling reactions on a hypothetical 6-bromo-7-(difluoromethoxy)-2-quinolone intermediate.
The chemical transformations outlined above represent a versatile toolkit for the design and synthesis of novel analogs based on the this compound scaffold. The strategic application of these methods facilitates the systematic modification of the molecule to probe its biological activity and optimize its properties for potential therapeutic applications.
Mechanistic Studies of 7 Difluoromethoxy 2 Hydroxyquinoline in in Vitro Biological Systems
Investigations into Enzyme Inhibition Mechanisms (In Vitro)
No studies detailing the enzyme inhibition mechanisms of 7-(Difluoromethoxy)-2-hydroxyquinoline were identified.
Characterization of Inhibitory Potency Against Specific Enzymatic Targets (e.g., Serine Proteases, Kinases, Integrases)
There is no available research characterizing the inhibitory potency of this compound against specific enzymatic targets such as serine proteases, kinases, or integrases.
Analysis of Binding Interactions and Allosteric Modulation (In Vitro)
Information regarding the analysis of binding interactions or the potential for allosteric modulation by this compound is not present in the current scientific literature.
Cellular Response Mechanisms in In Vitro Models
No in vitro studies on the cellular response mechanisms to this compound were found.
Studies on Cellular Integrity and Membrane Permeability (e.g., Cell Wall Damage)
There are no published studies investigating the effects of this compound on cellular integrity or membrane permeability.
Modulation of Cellular Pathways through Receptor or Protein Interaction (In Vitro)
Research on the modulation of cellular pathways through receptor or protein interaction by this compound is not available.
Metal Chelation and Its Role in Biological Mechanisms (In Vitro)
No in vitro studies have been published that investigate the metal chelation properties of this compound or its potential role in biological mechanisms.
Spectroscopic Analysis of Metal-Ligand Complex Formation
There is no available data from spectroscopic analyses such as UV-Vis, fluorescence, or NMR spectroscopy that characterizes the formation of metal-ligand complexes with this compound.
Impact of Chelation on Biological Activity in Cell-Free or Cellular Assays
No studies have been found that investigate how the chelation of metal ions by this compound affects its activity in any cell-free or cellular assays.
Exploration of 7 Difluoromethoxy 2 Hydroxyquinoline in Advanced Chemical and Materials Applications Non Clinical
Utilization as Chemical Probes for Biological Research (In Vitro)
While direct studies on 7-(difluoromethoxy)-2-hydroxyquinoline as a chemical probe are not extensively documented, the broader class of hydroxyquinoline derivatives has shown significant promise in this area. nih.govnih.gov These compounds are known for their fluorescent properties, which can be modulated by their environment, making them suitable for sensing specific analytes in biological systems.
Derivatives of 7-hydroxyquinoline (B1418103) have been synthesized and investigated as fluorescent probes for monitoring biological ions such as Zn(II). nih.gov These probes often exhibit a significant fluorescence enhancement upon binding to the target ion, allowing for its detection and quantification in vitro. The selectivity of these probes can be tuned by modifying the substituents on the quinoline (B57606) ring. For instance, compared to 8-substituted quinolines, a probe based on the 7-hydroxyquinoline structure demonstrated higher selectivity for Zn(II) over Cd(II). nih.gov
The introduction of a difluoromethoxy group at the 7-position of 2-hydroxyquinoline (B72897) could potentially enhance its properties as a chemical probe. The fluorine atoms can influence the compound's photophysical characteristics and its interactions with biological targets. The development of such probes is crucial for elucidating the roles of various ions and molecules in cellular processes.
Table 1: Examples of Hydroxyquinoline-Based Fluorescent Probes
| Probe Derivative | Target Analyte | Key Findings |
| 7-hydroxyquinoline-based probe | Zn(II) | Exhibited a 14-fold fluorescence enhancement and nanomolar range sensitivity. nih.gov |
| Diaza-18-crown-6 hydroxyquinoline derivatives | Mg(II) | Showed a strong fluorescence increase upon binding to Mg(II) with high affinity. nih.gov |
Development in Chemical Sensing and Fluorescent Tagging Systems
The fluorescent properties of quinoline derivatives are central to their application in chemical sensing and tagging. The 7-hydroxyquinoline scaffold, in particular, is a known fluorophore. nih.gov The development of novel sensors based on this structure is an active area of research.
The fluorescence of 7-hydroxycoumarins, which share a similar hydroxy-aromatic structure, has been exploited to develop affinity-based fluorescent probes. nih.gov These probes can be used in competitive binding studies to identify molecules that bind to specific biological targets. The fluorescence of these compounds is often quenched upon binding, providing a measurable signal.
The photophysical properties of quinoline derivatives can be tuned by the introduction of various functional groups. The difluoromethoxy group in this compound is expected to influence its absorption and emission spectra. The electron-withdrawing nature of this group could lead to a shift in the fluorescence wavelength compared to the parent 2-hydroxyquinoline. Further research into the synthesis and photophysical characterization of this compound would be necessary to fully understand its potential in this area.
Research in Agrochemicals and Related Areas (Mechanistic Studies)
Quinoline derivatives have been extensively investigated for their potential applications in agriculture, particularly as fungicides. acs.orgresearchgate.netbenthamdirect.comnih.gov The quinoline scaffold is present in several commercial and experimental agrochemicals. Mechanistic studies on these compounds are crucial for the development of new and more effective crop protection agents.
Research on quinoline-based fungicides has revealed that their mode of action can involve the disruption of fungal cell membranes. For example, one study on a series of quinoline derivatives showed that the lead compound caused abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.org
The structure-activity relationship (SAR) of these compounds is a key aspect of their development. The introduction of fluorine atoms into the quinoline ring has been shown to enhance the antifungal activity of some derivatives. nih.gov The difluoromethoxy group in this compound could therefore be a beneficial feature for agrochemical applications. Mechanistic studies would be needed to determine if this compound acts through a similar membrane-disruption mechanism or if it has a different molecular target within the fungal cell.
Table 2: Antifungal Activity of Selected Quinoline Derivatives
| Compound | Target Fungi | EC50 (μg/mL) |
| Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative) | S. sclerotiorum | 0.52 acs.org |
| Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative) | B. cinerea | 0.50 acs.org |
| 8-hydroxyquinoline (B1678124) | S. sclerotiorum | 2.12 acs.org |
| 8-hydroxyquinoline | B. cinerea | 5.28 acs.org |
Potential in Advanced Functional Materials (e.g., optoelectronic properties derived from structure)
Quinoline and its derivatives are promising candidates for applications in advanced functional materials due to their unique electronic and optical properties. mdpi.comnih.govankara.edu.tr These compounds have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The key properties that make them suitable for these applications include their high thermal and chemical stability, electron-transporting capability, and the ease with which their structure can be modified. nih.gov
The electronic structure of quinoline derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be tuned by introducing different substituents. nih.govankara.edu.tr This allows for the design of materials with specific optoelectronic properties. The presence of both an electron-donating hydroxyl group and an electron-withdrawing difluoromethoxy group in this compound suggests that it could possess interesting charge-transfer characteristics.
Computational studies, such as Density Functional Theory (DFT), are often used to predict the electronic and optical properties of new quinoline derivatives. mdpi.comankara.edu.tr Such studies on this compound could provide valuable insights into its potential for applications in functional materials. Experimental validation of these properties would then be necessary to confirm its suitability for use in optoelectronic devices.
Future Perspectives and Grand Challenges in 7 Difluoromethoxy 2 Hydroxyquinoline Research
Advancements in Asymmetric Synthesis and Stereocontrol
A primary challenge in quinoline (B57606) chemistry is the development of efficient and selective synthetic methods. doaj.orgnih.gov For 7-(difluoromethoxy)-2-hydroxyquinoline, future research will likely focus on creating derivatives with specific three-dimensional arrangements, which necessitates precise control over stereochemistry.
Grand Challenges:
Catalyst Development: A major hurdle is the design of novel catalysts that can facilitate asymmetric C-H functionalization directly on the quinoline core. rsc.org This would allow for the introduction of chiral centers with high enantioselectivity, avoiding the need for lengthy synthetic sequences.
Stereoselective Functionalization: Introducing substituents at various positions on the quinoline ring with specific stereochemistry is a significant challenge. nih.gov Methodologies that can control the formation of multiple stereocenters in a single synthetic operation are highly sought after.
Future Research Directions:
Organocatalysis: Exploring the use of small organic molecules as catalysts for stereoselective reactions on the this compound scaffold.
Transition-Metal Catalysis: Developing new transition-metal complexes, particularly with earth-abundant metals, to achieve novel and efficient asymmetric transformations.
Biocatalysis: Employing enzymes to perform highly specific and stereoselective modifications, offering an environmentally friendly approach to chiral synthesis.
The successful development of such methods would enable the synthesis of specific stereoisomers, which is crucial as different isomers of a chiral drug can have vastly different biological activities.
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To explore the vast chemical space around the this compound core, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. wikipedia.orgresearchgate.net These technologies allow for the rapid synthesis and evaluation of large numbers of compounds, accelerating the discovery of new drug leads or materials. imperial.ac.ukijpsonline.com
Combinatorial chemistry enables the creation of large "libraries" of related compounds by systematically combining different chemical building blocks with the core scaffold. nih.gov This approach can generate immense structural diversity from a single starting molecule. uomustansiriyah.edu.iq
Table 1: Illustrative Combinatorial Library Design for this compound Derivatives
| Scaffold Position for Modification | Building Block Set A (R1) | Building Block Set B (R2) | Building Block Set C (R3) |
|---|---|---|---|
| Position 4 | -H, -CH3, -Cl | -Phenyl, -Pyridyl | -NH2, -OH |
| Position 6 | -H, -F, -Br | -Morpholino, -Piperidinyl | -COOH, -SO2NH2 |
Note: This table is illustrative, demonstrating how different functional groups (building blocks) can be systematically varied at different positions on the quinoline ring to create a large library of derivatives.
Once a library is synthesized, HTS can be employed to rapidly test all the compounds for a specific biological activity. nih.gov Modern HTS systems use robotics and sensitive detection methods to perform millions of assays in a short period, identifying "hits" for further investigation. nih.govresearchgate.net
Grand Challenges and Future Perspectives:
Solid-Phase Synthesis: A key challenge is adapting the synthesis of quinoline derivatives to solid-phase techniques, which are often used in combinatorial chemistry for easier purification. wikipedia.org
Assay Development: Creating relevant and robust biological assays that are compatible with HTS formats is crucial for identifying meaningful biological activity. ijpsonline.com
Miniaturization: The use of microdroplet reactions and other miniaturized platforms can accelerate reaction optimization and screening while reducing reagent consumption. nih.govnih.gov
The combination of these techniques will be pivotal in systematically exploring the structure-activity relationships (SAR) of this compound derivatives, leading to the identification of compounds with optimized properties for various applications. doaj.org
Integration of Advanced Computational Methods for Predictive Modeling
Computational modeling has become an essential component of modern chemical research and drug discovery. nih.gov By integrating advanced computational methods, researchers can predict the properties of this compound derivatives before they are synthesized, saving significant time and resources. nih.gov
Key Computational Techniques:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the activity of new, unsynthesized derivatives.
Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as a protein or enzyme. It is instrumental in understanding the mechanism of action and designing more potent compounds. semanticscholar.org
Machine Learning and Deep Learning: AI-driven approaches can analyze vast datasets to identify complex patterns and build highly accurate predictive models for a wide range of properties, including bioactivity, toxicity, and pharmacokinetics. nih.govyoutube.com
Table 2: Application of Predictive Modeling in this compound Research
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| QSAR | Virtual screening of a derivative library | Potential bioactivity (e.g., anticancer, antimicrobial). nih.gov |
| Molecular Docking | Target identification and validation | Binding affinity and mode of interaction with specific proteins. semanticscholar.org |
| ADMET Prediction | Early-stage drug development | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. |
Grand Challenges and Future Directions:
Model Accuracy: A persistent challenge is the accuracy of predictive models, which depends heavily on the quality and quantity of experimental data used for training. nih.gov
Dynamic Systems: Developing models that can accurately simulate the dynamic behavior of molecules in complex biological environments remains a significant hurdle.
Data Integration: Integrating data from diverse sources (e.g., chemical, biological, clinical) is crucial for building comprehensive and reliable predictive models. nih.gov
The synergy between computational prediction and experimental validation will create a more efficient and targeted research pipeline, accelerating the journey from molecular design to functional application.
Interdisciplinary Research Avenues for Novel Applications
The unique electronic and structural properties imparted by the difluoromethoxy group suggest that derivatives of this compound could find applications beyond traditional medicine. nih.gov Exploring these opportunities requires collaboration across various scientific disciplines.
Potential Interdisciplinary Applications:
Materials Science: The quinoline core is known for its photophysical properties. Functionalized derivatives could be investigated as organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, or components in advanced polymers.
Agrochemicals: The quinoline scaffold is present in some pesticides and herbicides. Interdisciplinary research involving chemists and agricultural scientists could lead to the development of new, more effective, and environmentally safer agrochemicals.
Immunomodulation: Some fluorinated quinolones have been shown to affect immune responses, such as the production of interleukin-2. nih.gov Collaboration with immunologists could uncover potential applications in treating autoimmune diseases or as vaccine adjuvants.
Cystic Fibrosis Research: A compound containing a 7-(difluoromethoxy) moiety has been investigated as a corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govfigshare.com This highlights a potential research avenue in targeting protein folding and trafficking diseases.
The primary challenge in this area is fostering effective communication and collaboration between researchers from different fields. Establishing shared goals and a common language is essential for translating fundamental chemical discoveries into real-world applications. The diverse biological activities associated with quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, provide a rich foundation for these future explorations. rsc.orgnih.govbenthamscience.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(difluoromethoxy)-2-hydroxyquinoline, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves multi-step reactions, including condensation with halogenated alkylamines and fluorination. For example, related quinoline derivatives are synthesized via reactions like the condensation of phthalimido-bromo-alkane with substituted quinolines to form intermediates . Fluorination steps often employ reagents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, followed by selective reduction using sodium borohydride . Intermediates are characterized using techniques such as NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm structural integrity and purity .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is validated via chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm) and spectroscopic analysis. For example, related fluorinated quinolines are analyzed using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate . Differential scanning calorimetry (DSC) may also be used to confirm crystalline purity and thermal stability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to incomplete toxicological data, researchers should:
- Use PPE (nitrile gloves, lab coats, and safety goggles) and work in a fume hood.
- Store the compound in airtight containers away from light and heat (<25°C) to prevent degradation .
- In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How do fluorination methods impact the yield and stability of this compound derivatives?
- Methodological Answer : Direct fluorination using HF-pyridine complexes or electrophilic fluorinating agents (e.g., Selectfluor) can achieve higher regioselectivity but may reduce yields (reported 60-75%) due to side reactions. Alternatively, indirect methods like halogen-exchange (Halex reaction) with KF in polar aprotic solvents (DMF, DMSO) improve stability but require elevated temperatures (80-120°C) . Stability studies under accelerated conditions (40°C/75% RH) show that fluorinated derivatives degrade <5% over 30 days, unlike non-fluorinated analogs .
Q. What analytical techniques resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) are addressed by:
- Structural elucidation : X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns, which influence receptor binding .
- Dose-response studies : Re-evaluating activity across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (MTT assay, 48-hour exposure) .
- Metabolic profiling : LC-MS/MS to identify metabolites that may deactivate the compound in vitro .
Q. How does the difluoromethoxy group influence the electronic properties of the quinoline core?
- Methodological Answer : The difluoromethoxy group (-OCF₂H) acts as a strong electron-withdrawing group, altering the quinoline’s electron density. Computational studies (DFT at B3LYP/6-31G* level) show a 15% increase in dipole moment compared to non-fluorinated analogs, enhancing solubility in polar solvents like DMSO. Resonance effects are confirmed via UV-Vis spectroscopy, with a bathochromic shift (~20 nm) in the absorption spectrum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
